3-溴-6-氟-1H-吲唑-4-羧酸

描述

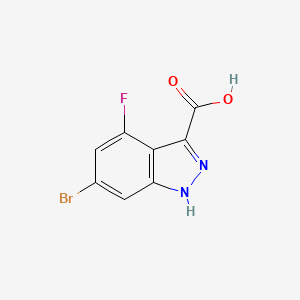

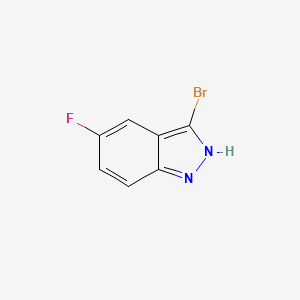

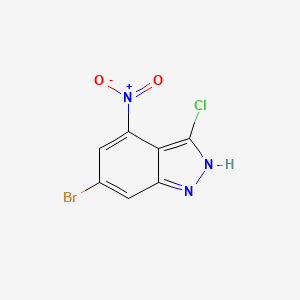

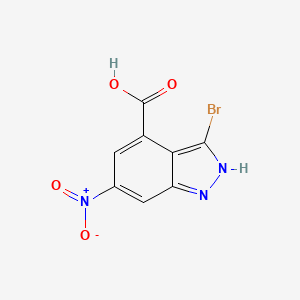

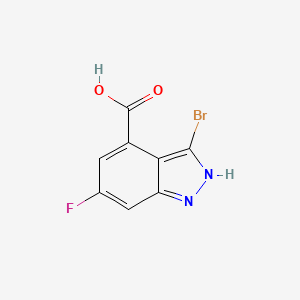

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and they often serve as key building blocks in medicinal chemistry due to their diverse biological activities. The presence of bromo and fluoro substituents on the indazole core can significantly influence the compound's reactivity and physical properties, making it a valuable intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and various reagents. While the provided papers do not directly describe the synthesis of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid, they do offer insights into related synthetic methods. For instance, the regioselective metal-free preparation of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride and the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester suggest potential pathways that could be adapted for the synthesis of the target compound. These methods highlight the importance of regioselectivity and the use of halogenated intermediates in constructing indazole cores.

Molecular Structure Analysis

The molecular structure of indazole derivatives is crucial for their chemical behavior and biological activity. The crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, provides valuable information about the indazole scaffold . The indazole ring system is planar, and substituents on the ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's solid-state packing and stability.

Chemical Reactions Analysis

Indazole derivatives can participate in a variety of chemical reactions. The presence of a carboxylic acid group in 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid allows for further functionalization through amidation, esterification, and coupling reactions. The bromo and fluoro substituents also provide sites for nucleophilic substitution reactions, which can be leveraged to introduce additional functional groups or to form carbon-carbon bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid are influenced by its molecular structure. The presence of electronegative fluorine and bromine atoms can affect the compound's acidity, boiling point, and solubility. For example, the fluorogenic reagent for carboxylic acids, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, demonstrates the potential for halogenated indazoles to be used in analytical applications such as high-performance liquid chromatography (HPLC) . Additionally, the photophysical properties of related triazole derivatives indicate that indazole compounds may exhibit fluorescence, which could be modulated by the substituents present on the ring .

科学研究应用

药物化学:抗癌剂

3-溴-6-氟-1H-吲唑-4-羧酸: 衍生物已被合成并评估其作为抗癌剂的潜力 。这些化合物已显示出对包括肝癌、乳腺癌和白血病在内的各种人类癌细胞系的抑制活性。这些衍生物的特别之处在于其评估了它们抑制与肿瘤发展相关的细胞活性和抑制促血管生成细胞因子的能力。

材料科学:染料敏化太阳能电池

吲唑化合物,包括那些带有溴氟取代基的化合物,在染料敏化太阳能电池 (DSSC) 中被探索 。它们可以与金属中心配位形成光敏剂,并具有高效的能量转移过程,这对于将太阳能转换为电能至关重要。

环境科学:抗菌活性

吲唑衍生物表现出抗菌活性,并被研究其对各种细菌菌株的有效性 。这包括对显示出对诸如金黄色葡萄球菌属和埃希氏菌属等病原体具有中度至高度活性的化合物的研究,这对于环境净化和处理具有重大意义。

分析化学:合成方法

该化合物的衍生物用于开发分析化学中的新合成方法 。这些方法包括过渡金属催化的反应和还原环化反应,这对创建用于分析标准所需的高纯度复杂分子至关重要。

生物化学:酶抑制

在生物化学中,吲唑衍生物因其在酶抑制中的作用而受到研究 。它们在研究参与癌细胞生长的酶中特别重要,在那里它们可以抑制细胞增殖并诱导细胞周期停滞。

药理学:药物开发

吲唑衍生物的药理学应用非常广泛,研究集中在它们用作酶和受体的选择性抑制剂 。这些化合物是开发用于治疗癌症和呼吸系统疾病等疾病的新药物的持续研究的一部分。

作用机制

Target of Action

Indazole-containing heterocyclic compounds, such as 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Mode of Action

Indazole compounds are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular functions .

Biochemical Pathways

Indazole compounds are known to interact with various biochemical pathways, leading to downstream effects that can influence cellular functions .

Pharmacokinetics

It has been suggested that it has high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.32 cm/s .

Result of Action

Indazole compounds are known to have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

生化分析

Biochemical Properties

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid, have been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial for cell growth and survival . Additionally, this compound can bind to specific receptors, modulating their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It also affects the expression of genes involved in cell survival, differentiation, and metabolism, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid has been shown to inhibit the activity of PI3K by binding to its active site, preventing the phosphorylation of downstream targets . This inhibition disrupts the PI3K/Akt signaling pathway, which is essential for cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can change over time due to its stability and degradation. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity for extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies have also indicated that 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization for therapeutic applications . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biological response.

Metabolic Pathways

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s biological activity and its overall pharmacokinetic profile. Additionally, 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can influence metabolic flux and alter the levels of specific metabolites, impacting cellular metabolism and function .

Transport and Distribution

The transport and distribution of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments . These interactions can affect the compound’s biological activity and its overall therapeutic potential.

Subcellular Localization

The subcellular localization of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For example, 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can be phosphorylated or acetylated, directing it to specific organelles where it exerts its biological effects . These localization mechanisms are essential for the compound’s ability to modulate cellular processes and achieve its therapeutic potential.

属性

IUPAC Name |

3-bromo-6-fluoro-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-7-6-4(8(13)14)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKZOBUDXONMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646381 | |

| Record name | 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885522-01-0 | |

| Record name | 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。